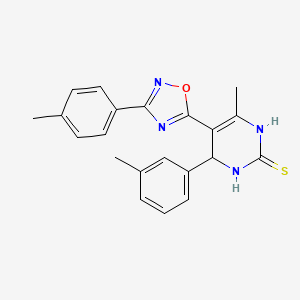

6-methyl-4-(m-tolyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione

CAS No.: 892302-22-6

Cat. No.: VC3043555

Molecular Formula: C21H20N4OS

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 892302-22-6 |

|---|---|

| Molecular Formula | C21H20N4OS |

| Molecular Weight | 376.5 g/mol |

| IUPAC Name | 6-methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-1H-pyrimidine-2-thione |

| Standard InChI | InChI=1S/C21H20N4OS/c1-12-7-9-15(10-8-12)19-24-20(26-25-19)17-14(3)22-21(27)23-18(17)16-6-4-5-13(2)11-16/h4-11,18H,1-3H3,(H2,22,23,27) |

| Standard InChI Key | QFWYYIZJUSDUPN-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NC(=S)NC3C4=CC=CC(=C4)C)C |

| Canonical SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NC(=S)NC3C4=CC=CC(=C4)C)C |

Introduction

6-Methyl-4-(m-tolyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione is a complex organic compound belonging to the class of dihydropyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of oxadiazole and thione functionalities enhances the compound's pharmacological profile, making it a subject of interest in drug development.

Synthesis of 6-Methyl-4-(m-tolyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione

The synthesis of this compound typically involves several key steps, often employing microwave-assisted methods to enhance yield and reduce reaction times. For example, microwave irradiation facilitates the formation of oxadiazole derivatives efficiently while maintaining high purity levels. The synthesis may involve reactions conducted under controlled conditions using solvents such as dimethylformamide or ethanol to optimize yields and minimize by-products.

Biological Activity

Studies have reported that similar compounds exhibit potent biological activity, with IC50 values in the low micromolar range against various cancer cell lines. This indicates potential therapeutic uses, particularly in cancer treatment and as enzyme inhibitors.

Potential Applications

6-Methyl-4-(m-tolyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione has potential applications in medicinal chemistry due to its diverse biological activities. These include roles in drug development for cancer treatment and as enzyme inhibitors.

Comparison with Other Dihydropyrimidine Derivatives

Other dihydropyrimidine derivatives, such as those synthesized via the Biginelli reaction, have shown significant antimicrobial activity. For instance, ethylated compounds have demonstrated enhanced biological activity against various bacterial strains . The following table compares some properties of different dihydropyrimidine derivatives:

| Compound | Biological Activity | Synthesis Method |

|---|---|---|

| 6-Methyl-4-(m-tolyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione | Potent against cancer cell lines | Microwave-assisted synthesis |

| Ethylated Dihydropyrimidines | Antimicrobial activity against bacterial strains | Biginelli reaction |

| 5-Acetyl-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | Not specified | Simple synthetic protocol |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume